molecular formula C18H12F4N2OS B2576895 2-[(3-fluorobenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 692287-48-2

2-[(3-fluorobenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No.: B2576895
CAS No.: 692287-48-2
M. Wt: 380.36
InChI Key: NTWVUDIMSTYKNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Fluorobenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is a complex organic compound with a molecular formula of C18H12F4N2OS. This compound is characterized by the presence of a trifluoromethyl group, a fluorobenzyl group, and a pyrimidinone core. The trifluoromethyl group is known for its significant impact on the biological activity of organic molecules, making this compound of interest in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of environmentally benign reagents and solvents would be considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-fluorobenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidinone core can be reduced under specific conditions to form dihydropyrimidinones.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrimidinones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3-fluorobenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-fluorobenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets by increasing its lipophilicity and metabolic stability. This can lead to improved binding affinity and selectivity for certain enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(3-chlorobenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
  • **2-[(3-bromobenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
  • **2-[(3-methylbenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone

Uniqueness

The presence of the fluorobenzyl group in 2-[(3-fluorobenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone imparts unique properties compared to its analogs. The fluorine atom can significantly influence the compound’s electronic properties, leading to differences in reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new pharmaceuticals.

Properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-3-phenyl-6-(trifluoromethyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F4N2OS/c19-13-6-4-5-12(9-13)11-26-17-23-15(18(20,21)22)10-16(25)24(17)14-7-2-1-3-8-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWVUDIMSTYKNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(N=C2SCC3=CC(=CC=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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